REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Pd+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[Pd].[C:11]1([CH3:32])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[P:17]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH3:31])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:24].Br[C:34]1[CH:41]=[CH:40][C:37]([CH:38]=[O:39])=[CH:36][CH:35]=1.[C:42](#[N:45])[CH:43]=[CH2:44].C([O-])(=O)C.[Na+]>CN(C)C=O.O>[C:1]([O-:4])(=[O:3])[CH3:2].[Pd+2:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:11]1([CH3:32])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[P:17]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH3:31])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH3:24].[CH:38]([C:37]1[CH:40]=[CH:41][C:34]([CH:44]=[CH:43][C:42]#[N:45])=[CH:35][CH:36]=1)=[O:39] |f:0.1.2,7.8,11.12.13|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.000561 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.00304 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 120° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted with twice 25 ml of methylene dichloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract is dried for 15 minutes with 5 g of magnesium sulfate
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After the methylene dichloride and a little DMF have been removed on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the crude product is distilled in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.00025 mol | |
AMOUNT: MASS | 0.0561 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.5 (± 3.5) mol | |
AMOUNT: MASS | 0.304 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20 mmol | |
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |